2-[5-(2-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
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Overview
Description
2-[5-(2-Nitrophenyl)furan-2-yl]-4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes an oxygen and nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-nitrophenyl)furan-2-yl]-4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves multiple steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the reaction of 2-nitrophenylacetic acid with a suitable dehydrating agent.
Coupling Reaction: The furan ring is then coupled with a benzoxazine precursor under specific conditions, often involving a catalyst such as palladium on carbon.
Cyclization: The final step involves the cyclization of the intermediate product to form the benzoxazine ring. This step may require the use of a strong acid or base to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Nitrophenyl)furan-2-yl]-4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazines.
Scientific Research Applications
2-[5-(2-Nitrophenyl)furan-2-yl]-4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of advanced polymers and resins with enhanced thermal and mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[5-(2-nitrophenyl)furan-2-yl]-4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- 5-(4-nitrophenyl)furfural
- 2-(4-nitrophenyl)benzofuran
Uniqueness
2-[5-(2-Nitrophenyl)furan-2-yl]-4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazine is unique due to its combination of a furan ring with a benzoxazine structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C30H22N2O4 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[5-(2-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C30H22N2O4/c33-32(34)26-18-10-7-15-23(26)27-19-20-28(35-27)29-31-25-17-9-8-16-24(25)30(36-29,21-11-3-1-4-12-21)22-13-5-2-6-14-22/h1-20,29,31H |
InChI Key |
GGQIUFRXWFYJPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])C6=CC=CC=C6 |
Origin of Product |
United States |
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